Cas no 122-98-5 (2-Anilinoethanol)
2-Anilinoethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Phenylamino)ethanol
- 2-HYDROXYETHYLANILINE
- BETA-ANILINOETHANOL
- BETA-HYDROXYETHYLANILINE
- N-(2-HYDROXYETHYL)ANILINE
- N-(B-HYROXYETHYL)ANILINE
- N-HYDROXYETHYLANILINE
- N-PHENYL-2-AMINOETHANOL
- N-PHENYLETHANOLAMINE
- PEA
- PHENYLETHANOLAMINE
- (r,s)-(+/-)-1-phenylethylamine
- 2-(phenylamino)-ethano
- 2-Anilino-aethanol
- 2-anilino-ethano
- Aniline, N-(2-hydroxyethyl)-
- Aniline, N-(beta-hydroxyethyl)-
- Benzenamine, N-(2-hydroxyethyl)-
- Emery 5700
- 2-Anilinoethanol
- β-Anilinoethanol
- 2-ethanol aniline
- Ethanol,2-anilino
- WLN: Q2MR
- Anilinoethanol
- Ethanolaniline
- 2-ANILINOLETHANOL
- emery5700
- NSC-8393
- EC 204-588-1
- (beta-Hydroxyethyl)aniline
- 630DL2N96B
- MFCD00002832
- 2-(phenylamino)ethan-1-ol
- Ethanol, 2-anilino-
- EN300-20660
- InChI=1/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H
- DTXSID8059550
- FT-0743890
- F2190-0412
- N-(2-Hydroxyethyl)phenylamine
- UNII-630DL2N96B
- NS00007518
- Phenyl ethanolamine
- 2-anilino-ethanol
- N-(2 hydroxy ethyl)aniline
- N-(2-Hydroxyethyl)aniline, 98%
- AKOS000120292
- b-Anilinoethanol
- 2-anilino ethanol
- 122-98-5
- 4-12-00-00277 (Beilstein Handbook Reference)
- N-beta-Hydroxyethylaniline
- N-(2-Hydroxyethyl)aniline, technical, >=98.0% (T)
- CHEMBL1908069
- (.beta.-Hydroxyethyl)aniline
- W-108418
- Q15632814
- CHEBI:194595
- NSC 8393
- phenylglycinol
- SCHEMBL8115
- N-(2-hydroxyethyl)-aniline
- N-(.beta.-Hydroxyethyl)aniline
- BIDD:GT0313
- N-(2 hydroxy ethyl) aniline
- NSC8393
- N-Hydroxyethyl aniline
- 2-phenylaminoethanol
- BRN 0774672
- EINECS 204-588-1
- 2-(phenylamino) ethanol
- A0466
- Aniline, N-(.beta.-hydroxyethyl)-
- AI3-02009
- D70504
- Ethanol, 2-(phenylamino)-
- STR06691
- .beta.-Anilinoethanol
- phenyl glycinol
- CS-W016519
- NPEA
- N-(beta-Hydroxyethyl)aniline
- Oprea1_280517
- N(2Hydroxyethyl)aniline
- Ethanol, 2anilino
- BBL011612
- Aniline, N(2hydroxyethyl)
- DB-000301
- (betaHydroxyethyl)aniline
- STK943765
- N(betaHydroxyethyl)aniline
- 2(Phenylamino)ethanol
- N(2Hydroxyethyl)phenylamine
- Benzenamine, N(2hydroxyethyl)
- betaAnilinoethanol
- 2anilinoethanol
- Aniline, N(betahydroxyethyl)
- DTXCID7033737
- ALBB-020698
- Ethanol, 2(phenylamino)
-
- MDL: MFCD00002832
- Inchi: 1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
- InChI Key: MWGATWIBSKHFMR-UHFFFAOYSA-N
- SMILES: OCCNC1C=CC=CC=1
- BRN: 774672
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 32.3A^2
Experimental Properties
- Color/Form: Transparent to yellowish liquid
- Density: 1.094 g/mL at 25 °C(lit.)
- Melting Point: -30 ºC
- Boiling Point: 278-282 °C/760 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.578(lit.)
n20/D 1.578 - PH: 10.2 (10g/l, H2O, 20℃)
- Solubility: 4.5g/l
- Water Partition Coefficient: 53 g/L (20 ºC)
- PSA: 32.26000
- LogP: 1.16380
- Vapor Pressure: <0.01 mmHg ( 20 °C)
- FEMA: 2885
2-Anilinoethanol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H303,H310,H315,H319
- Warning Statement: P262,P264,P270,P280,P302+P350,P305+P351+P338,P310,P332+P313,P337+P313,P361,P363,P405,P501
- Hazardous Material transportation number:UN 2810 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 24-41-48/20/21/22
- Safety Instruction: S26-S36/37/39-S45-S28A
- RTECS:KJ7175000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R24; R36
- Packing Group:II
- Hazard Level:6.1
- Explosive Limit:1-6.8%(V)
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD17830)
2-Anilinoethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Anilinoethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140440-100g |
2-Anilinoethanol |
122-98-5 | ≥98.0%(GC) | 100g |
¥58.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140440-25g |
2-Anilinoethanol |
122-98-5 | ≥98.0%(GC) | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140440-500g |
2-Anilinoethanol |
122-98-5 | ≥98.0%(GC) | 500g |
¥202.90 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17830-25g |
2-Anilinoethanol |
122-98-5 | 98% | 25g |
¥30.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17830-100g |
2-Anilinoethanol |
122-98-5 | 98% | 100g |
¥62.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17830-500g |
2-Anilinoethanol |
122-98-5 | 98% | 500g |
¥194.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17830-1kg |
2-Anilinoethanol |
122-98-5 | 98% | 1kg |
¥355.0 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830198-25g |
2-Anilinoethanol |
122-98-5 | 98% | 25g |
¥48.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830198-100g |
2-Anilinoethanol |
122-98-5 | 98% | 100g |
¥76.00 | 2022-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N78270-100g |
2-(Phenylamino)ethanol |
122-98-5 | 100g |
¥66.0 | 2021-09-04 |
2-Anilinoethanol Suppliers
2-Anilinoethanol Related Literature
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N. Chary Mamillapalli,Govindasamy Sekar RSC Adv. 2014 4 61077
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Zhoujie Luo,Binsen Wang,Yuan Liu,Guohua Gao,Fei Xia Phys. Chem. Chem. Phys. 2016 18 27951
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Guorong Sheng,Shicong Ma,Songlin Bai,Jianming Mao,Ping Lu,Yanguang Wang Chem. Commun. 2018 54 1529
-
Bozhen Wu,Liming Shi,Qi Zhang,Wen-Jun Wang RSC Adv. 2017 7 42129
-
Jian Lei,Lingteng Peng,Renhua Qiu,Yongping Liu,Yi Chen,Chak-Tong Au,Shuang-Feng Yin Dalton Trans. 2019 48 8478
Additional information on 2-Anilinoethanol
Professional Introduction to 2-Anilinoethanol (CAS No: 122-98-5)
2-Anilinoethanol, chemically known by its CAS number 122-98-5, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a structural motif of an aniline group attached to an ethanol moiety, has garnered considerable attention due to its versatile applications and potential in drug development. The unique combination of aromatic and alcoholic functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 2-Anilinoethanol consists of a benzene ring substituted with an amino group at the 2-position, linked to an ethyl alcohol group. This configuration allows for multiple reaction pathways, including nucleophilic substitution, condensation reactions, and oxidation processes. These reactions are pivotal in constructing more complex molecular frameworks, making this compound indispensable in synthetic organic chemistry.
In recent years, the pharmaceutical industry has seen a surge in the exploration of aniline derivatives due to their potential pharmacological activities. 2-Anilinoethanol, with its dual functionality, has been investigated for its role in the synthesis of pharmacologically active agents. For instance, it serves as a precursor in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The presence of the aniline moiety facilitates interactions with biological targets, while the ethanol group allows for further derivatization to enhance binding affinity and selectivity.
Recent studies have highlighted the compound's utility in developing novel antimicrobial agents. The aniline group is known to exhibit antimicrobial properties by disrupting bacterial cell membranes. When incorporated into larger molecular structures, 2-Anilinoethanol can contribute to the design of compounds that exhibit enhanced antibacterial activity against resistant strains. This aligns with the global effort to combat antibiotic resistance, making this compound a subject of intense research interest.
The synthesis of 2-Anilinoethanol typically involves the reaction between aniline and ethylene oxide or ethylene carbonate under controlled conditions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, enabling larger-scale production for industrial applications. Additionally, green chemistry principles have been increasingly applied to minimize waste and reduce environmental impact, ensuring sustainable production practices.
The compound's solubility profile also contributes to its attractiveness in pharmaceutical applications. 2-Anilinoethanol exhibits good solubility in both polar and non-polar solvents, facilitating its use in various formulation strategies. This property is particularly advantageous in drug delivery systems where compatibility with different solvent matrices is essential for optimal therapeutic efficacy.
In conclusion, 2-Anilinoethanol (CAS No: 122-98-5) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable diverse synthetic pathways and biological activities, making it a valuable building block for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in addressing critical medical challenges is likely to expand further.
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